molecular formula C9H15NO2 B15071589 Methyl 1-aminospiro[2.4]heptane-1-carboxylate

Methyl 1-aminospiro[2.4]heptane-1-carboxylate

Katalognummer: B15071589
Molekulargewicht: 169.22 g/mol
InChI-Schlüssel: JBDCSYPSAMOEKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 1-aminospiro[24]heptane-1-carboxylate is a chemical compound with the molecular formula C9H15NO2 It features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-aminospiro[2.4]heptane-1-carboxylate typically involves the reaction of a spirocyclic ketone with an amine under specific conditions. One common method includes the use of a spirocyclic ketone precursor, which undergoes a nucleophilic substitution reaction with an amine in the presence of a catalyst. The reaction conditions often involve moderate temperatures and the use of solvents such as tetrahydrofuran or dichloromethane to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of this compound .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 1-aminospiro[2.4]heptane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted spirocyclic compounds .

Wissenschaftliche Forschungsanwendungen

Methyl 1-aminospiro[2.4]heptane-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of Methyl 1-aminospiro[2.4]heptane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit the growth of bacteria by interfering with essential metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 1-hydroxyspiro[2.4]heptane-1-carboxylate
  • Methyl 1-aminospiro[3.4]octane-1-carboxylate
  • Methyl 1-aminospiro[2.5]nonane-1-carboxylate

Uniqueness

Methyl 1-aminospiro[2.4]heptane-1-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of novel compounds and in various research applications .

Eigenschaften

Molekularformel

C9H15NO2

Molekulargewicht

169.22 g/mol

IUPAC-Name

methyl 2-aminospiro[2.4]heptane-2-carboxylate

InChI

InChI=1S/C9H15NO2/c1-12-7(11)9(10)6-8(9)4-2-3-5-8/h2-6,10H2,1H3

InChI-Schlüssel

JBDCSYPSAMOEKX-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1(CC12CCCC2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.